molecular formula C6H13NO2*HCl B555495 D-Valine methyl ester hydrochloride CAS No. 7146-15-8

D-Valine methyl ester hydrochloride

Cat. No.: B555495
CAS No.: 7146-15-8
M. Wt: 131,18*36,45 g/mole
InChI Key: KUGLDBMQKZTXPW-NUBCRITNSA-N
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Description

D-Valine methyl ester hydrochloride is an organic compound with the chemical formula C6H13NO2·HCl. It is a white crystalline powder characterized by its methyl, valinate, and hydrochloride functional groups . This compound is known for its applications in various industries, including chemistry, biology, and medicine.

Preparation Methods

D-Valine methyl ester hydrochloride can be synthesized through the esterification of D-valine with methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

D-Valine methyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions include carboxylic acids, primary amines, and substituted esters .

Scientific Research Applications

D-Valine methyl ester hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of D-Valine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it inhibits the growth of fibroblasts by interfering with their metabolic processes, allowing for the selective growth of epithelial cells . This selective inhibition is crucial in cell culture studies and pharmaceutical applications.

Comparison with Similar Compounds

D-Valine methyl ester hydrochloride can be compared with other similar compounds such as:

    Methyl L-valinate hydrochloride: An isomer with similar properties but different stereochemistry.

    Ethyl D-valinate hydrochloride: A compound with an ethyl ester group instead of a methyl ester group.

    D-valine methyl ester: The non-hydrochloride form of this compound.

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl (2R)-2-amino-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGLDBMQKZTXPW-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221673
Record name Methyl D-valinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7146-15-8
Record name D-Valine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7146-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl D-valinate hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl D-valinate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl D-valinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methanol (50 ml) is cooled to −15° C., then thionyl chloride (21.2 g) is added dropwise to the methanol, and the solution is stirred for 20 minutes. DL-Valine is added to the solution, and the mixture is stirred overnight. The reaction mixture is concentrated under reduced pressure, and diethyl ether is added to the resulting residue to precipitate crystals. The precipitated crystals are filtered off to give the titled reference compound (8.68 g).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
Quantity
50 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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